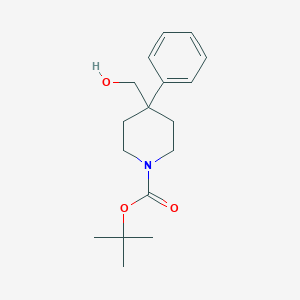

Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate

Overview

Description

Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a phenyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:

Starting Material: The synthesis begins with the preparation of 4-(hydroxymethyl)-4-phenylpiperidine.

Reaction with Tert-butyl Chloroformate: The 4-(hydroxymethyl)-4-phenylpiperidine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate has been studied for its potential therapeutic effects:

Analgesic and Anxiolytic Properties

Research indicates that derivatives of this compound may interact with neurotransmitter systems, particularly those involved in pain modulation. In vitro studies have shown promise for analgesic and anxiolytic applications, suggesting that it could serve as a scaffold for developing new pain management therapies.

Neuropharmacological Studies

The compound's structural similarity to other piperidine derivatives suggests potential interactions with various receptors, including opioid receptors. This interaction profile is crucial for understanding its pharmacological effects and developing targeted therapies.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis:

Synthesis of Complex Molecules

It is utilized as a building block in the synthesis of more complex molecules. For instance, it can be reacted with various electrophiles to introduce different functional groups, enhancing its utility in synthetic chemistry .

Reagent in Chemical Reactions

The compound has been employed as an organic buffer in biochemistry applications, facilitating reactions under controlled pH conditions. Its ability to stabilize pH makes it valuable in biological assays and experiments .

Biological Research Applications

This compound is also being explored in biological contexts:

Cellular Studies

Preclinical studies have indicated that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions associated with inflammation. Its effects on cell lines suggest potential therapeutic roles in managing inflammatory diseases.

Mechanistic Insights

Understanding the biochemical pathways influenced by this compound can provide insights into its mechanism of action. Studies are ongoing to elucidate how it interacts with cellular targets and modulates biological processes .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-(aminophenyl)piperidine-1-carboxylate | Contains an amino group | Different biological activity due to amine presence |

| Tert-butyl 4-(hydroxymethyl)phenylpiperidine-1-carboxylate | Hydroxymethyl group | May influence solubility and reactivity |

| Tert-butyl piperidine-4-carboxylate hydrochloride | Piperidine structure | Investigated for central nervous system effects |

Case Study 1: Analgesic Activity

In one study, researchers synthesized various derivatives of this compound and evaluated their analgesic properties using animal models. The results demonstrated significant pain relief compared to control groups, indicating the potential for further development as an analgesic agent.

Case Study 2: Synthesis of Novel Compounds

Another research project focused on using this compound as a precursor for synthesizing novel compounds targeting specific biological pathways. The synthesized compounds showed promising activity against cancer cell lines, warranting further investigation into their therapeutic potential.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-phenylpiperidine-1-carboxylate: Lacks the hydroxymethyl group.

4-(Hydroxymethyl)-4-phenylpiperidine-1-carboxylate: Lacks the tert-butyl group.

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the phenyl group.

Uniqueness

Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl, hydroxymethyl, and phenyl groups allows for diverse chemical transformations and interactions with biological targets.

Biological Activity

Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a tert-butyl group, a hydroxymethyl group, and a phenyl group attached to the piperidine ring. Understanding its biological activity is crucial for its development as a therapeutic agent.

- Molecular Formula : C17H23NO3

- Molecular Weight : 289.37 g/mol

- CAS Number : 123855-51-6

This compound primarily interacts with biological macromolecules through non-covalent interactions, which may include hydrogen bonding and hydrophobic interactions. The compound's mechanism of action involves modulation of specific biochemical pathways, notably the ubiquitin-proteasome system, which plays a critical role in protein degradation within cells .

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, may possess anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted the potential of certain piperidine derivatives to induce apoptosis in hypopharyngeal tumor cells, suggesting that structural modifications can enhance biological activity .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. Specifically, it has shown potential as an inhibitor of enzymes involved in metabolic pathways related to cancer and other diseases. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine scaffold can significantly affect the potency and selectivity of enzyme inhibition .

Study on Anticancer Activity

A recent study explored the anticancer activity of several piperidine derivatives, including this compound. The results demonstrated that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin in certain assays. The study emphasized the importance of three-dimensional molecular structures for enhancing binding affinity to target proteins .

Enzyme Inhibition Research

Research focusing on enzyme inhibitors has identified this compound as a promising candidate for further development. It was found to inhibit specific serine hydrolases with IC50 values in the low micromolar range, indicating a strong potential for therapeutic applications in metabolic disorders and cancer treatment .

Data Tables

| Biological Activity | IC50 Values (μM) | Target Enzyme |

|---|---|---|

| Inhibition of ABHD3 | 0.1 | α/β-Hydrolase Domain (ABHD) |

| Inhibition of ABHD4 | 0.03 | α/β-Hydrolase Domain (ABHD) |

| Cytotoxicity against FaDu cells | - | Cancer Cell Line |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate?

A common approach involves multi-step functionalization of the piperidine core. For example:

- Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O, DMAP, DCM).

- Step 2 : Introduction of the hydroxymethyl group via reductive alkylation or Grignard addition to a ketone intermediate.

- Step 3 : Coupling with a phenyl group via Suzuki-Miyaura cross-coupling (Pd catalysts, aryl boronic acids) or Friedel-Crafts alkylation.

- Purification : Silica gel chromatography or recrystallization to isolate the final product .

Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize steric hindrance mitigation due to the bulky tert-butyl group.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Workflow :

- Purity :

- HPLC-TOF : Compare retention times and exact mass (e.g., theoretical m/z 291.18 for C₁₇H₂₅NO₃) with experimental data .

- GC-MS : Use retention indices and fragmentation patterns (e.g., diagnostic peaks at m/z 57 [tert-butyl] and 83 [piperidine fragment]) .

- Structural Confirmation :

- FTIR-ATR : Identify functional groups (e.g., O-H stretch ~3400 cm⁻¹ for hydroxymethyl, C=O ~1680 cm⁻¹ for Boc) .

- NMR : Assign peaks (¹H: δ 1.4 ppm for Boc tert-butyl, δ 3.5–4.0 ppm for hydroxymethyl protons) .

Q. What safety precautions are necessary when handling this compound?

Critical Protocols :

- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute toxicity Category 4 via inhalation ).

- Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste channels .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR/IR discrepancies) be resolved?

Analytical Strategies :

- Multi-Technique Cross-Validation : Combine ¹³C NMR DEPT (to confirm CH₂/CH₃ groups) with HSQC for proton-carbon correlations .

- Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) to resolve ambiguities in functional group assignments .

- Isotopic Labeling : Use deuterated analogs to isolate specific signal contributions (e.g., hydroxymethyl -OD vs. -OH) .

Q. How can X-ray crystallography be optimized for determining this compound’s crystal structure?

Optimization Steps :

- Crystal Growth : Use vapor diffusion (e.g., hexane/ethyl acetate) to obtain single crystals. Slow evaporation minimizes disorder .

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement : Use SHELXL (for small molecules) to model anisotropic displacement parameters and hydrogen bonding networks. Validate with WinGX/ORTEP for graphical representation .

Pitfalls : Address twinning or disorder in the tert-butyl group by refining occupancy factors .

Q. What strategies mitigate low yields in the synthesis of this compound?

Troubleshooting Approaches :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency in Suzuki reactions .

- Temperature Control : Maintain −78°C during Grignard additions to prevent side reactions .

- Protection/Deprotection : Use TMSCl to protect hydroxymethyl groups during harsh reaction steps .

- Byproduct Analysis : Identify impurities via LC-MS and adjust stoichiometry or solvent polarity (e.g., switch from THF to DMF) .

Q. How can hydrogen-bonding patterns in the solid state influence this compound’s reactivity?

Analysis Framework :

- Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for piperidine-hydroxymethyl interactions) using crystallographic data .

- Thermal Stability : Correlate melting points (DSC data) with intermolecular bond strength. For example, strong O-H⋯O=C bonds may increase decomposition temperatures .

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-16(2,3)21-15(20)18-11-9-17(13-19,10-12-18)14-7-5-4-6-8-14/h4-8,19H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJVNHQETHAMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433900 | |

| Record name | TERT-BUTYL 4-(HYDROXYMETHYL)-4-PHENYLPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158144-85-5 | |

| Record name | 1,1-Dimethylethyl 4-(hydroxymethyl)-4-phenyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158144-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TERT-BUTYL 4-(HYDROXYMETHYL)-4-PHENYLPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.